1-[2-[bis[4-(trifluoromethyl)phenyl]methoxy]ethyl]-3,6-dihydro-2H-pyridine-5-carboxylic acid
Overview
Description
It acts as a gamma-aminobutyric acid reuptake inhibitor, specifically a highly potent and selective blocker of the gamma-aminobutyric acid transporter 1 . This compound was investigated as a potential anticonvulsant, anxiolytic, and neuroprotective therapeutic but was discontinued during clinical development due to severe adverse effects at higher doses .
Preparation Methods
The synthesis of CI-966 involves several steps. The synthetic route typically starts with the preparation of the intermediate compounds, followed by the final coupling reaction to form CI-966. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity
Chemical Reactions Analysis
CI-966 undergoes various chemical reactions, including:
Oxidation: CI-966 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced analogs, which have been studied for their metabolic profiles.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are typically derivatives of CI-966 with modified functional groups .
Scientific Research Applications
Mechanism of Action
CI-966 exerts its effects by inhibiting the reuptake of gamma-aminobutyric acid, a major inhibitory neurotransmitter in the central nervous system . By blocking the gamma-aminobutyric acid transporter 1, CI-966 increases the concentration of gamma-aminobutyric acid in the synaptic cleft, enhancing its inhibitory effects on neuronal activity . This mechanism is responsible for its anticonvulsant, anxiolytic, and neuroprotective properties .
Comparison with Similar Compounds
CI-966 is similar to other gamma-aminobutyric acid reuptake inhibitors, such as tiagabine and NNC-711 . CI-966 is unique due to its higher potency and selectivity for the gamma-aminobutyric acid transporter 1 . Unlike tiagabine, which is marketed and used clinically, CI-966 was discontinued due to severe adverse effects . Other similar compounds include:
Tiagabine: A marketed gamma-aminobutyric acid reuptake inhibitor with lower adverse effects compared to CI-966.
NNC-711: Another gamma-aminobutyric acid reuptake inhibitor with similar properties to CI-966.
CI-966’s uniqueness lies in its high potency and selectivity, making it a valuable reference compound for research despite its discontinuation .
Properties
IUPAC Name |
1-[2-[bis[4-(trifluoromethyl)phenyl]methoxy]ethyl]-3,6-dihydro-2H-pyridine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F6NO3/c24-22(25,26)18-7-3-15(4-8-18)20(16-5-9-19(10-6-16)23(27,28)29)33-13-12-30-11-1-2-17(14-30)21(31)32/h2-10,20H,1,11-14H2,(H,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHQDSBIBSKHFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=C1)C(=O)O)CCOC(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F6NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90149194 | |
Record name | CI 966 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90149194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110283-79-9 | |
Record name | 1-[2-[Bis[4-(trifluoromethyl)phenyl]methoxy]ethyl]-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110283-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CI 966 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110283799 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CI 966 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90149194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CI-966 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HVE799MEJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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